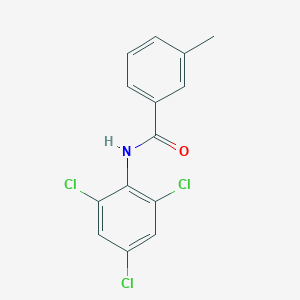![molecular formula C15H16O2 B15074634 P,'-[Methylenebis(oxy)]ditoluene CAS No. 17241-24-6](/img/structure/B15074634.png)
P,'-[Methylenebis(oxy)]ditoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P,'-[Methylenebis(oxy)]ditoluene, also known as bis(p-tolyloxy)methane, is a chemical compound with the molecular formula C15H16O2. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is commonly used as a reagent or intermediate in organic synthesis, particularly in the production of polymers, resins, and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
P,'-[Methylenebis(oxy)]ditoluene can be synthesized by reacting p-hydroxybenzaldehyde with formaldehyde under appropriate conditions. The reaction typically involves the use of a base catalyst, such as sodium hydroxide, to facilitate the formation of the methylene bridge between the two p-tolyloxy groups .
Industrial Production Methods
In industrial settings, the production of this compound involves the polymerization of p-hydroxybenzaldehyde with formaldehyde. The reaction is carried out in a well-ventilated area, adhering to strict safety protocols to ensure the safe handling of the reactants and products .
Análisis De Reacciones Químicas
Types of Reactions
P,'-[Methylenebis(oxy)]ditoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methylene bridge can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
P,'-[Methylenebis(oxy)]ditoluene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the production of polymers and resins.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of coatings, adhesives, and other industrial materials.
Mecanismo De Acción
The mechanism of action of P,'-[Methylenebis(oxy)]ditoluene involves its ability to form stable intermediates through the methylene bridge. This stability allows it to participate in various chemical reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-methylphenoxy)methane
- Formaldehyde di-p-tolylacetal
- 4,4’-(Methylenebisoxy)bis(1-methylbenzene)
Uniqueness
P,'-[Methylenebis(oxy)]ditoluene is unique due to its specific structure, which allows it to act as a versatile intermediate in various chemical reactions. Its ability to form stable intermediates through the methylene bridge makes it particularly valuable in the synthesis of polymers, resins, and other complex molecules .
Propiedades
Número CAS |
17241-24-6 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-methylphenoxy)methoxy]benzene |
InChI |
InChI=1S/C15H16O2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Clave InChI |
XBBWCUBZMGGWFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCOC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


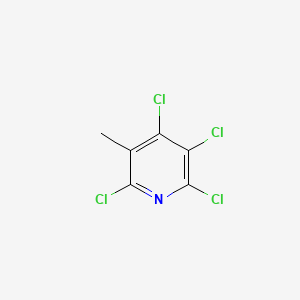



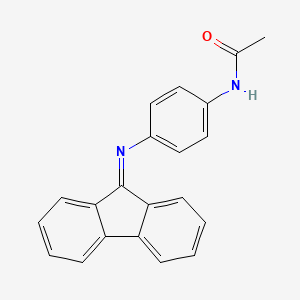
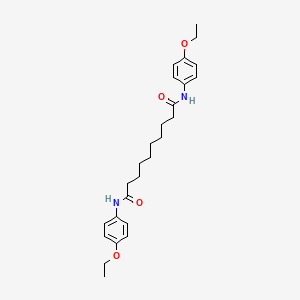
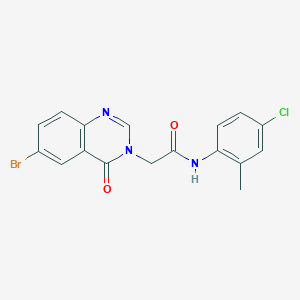
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
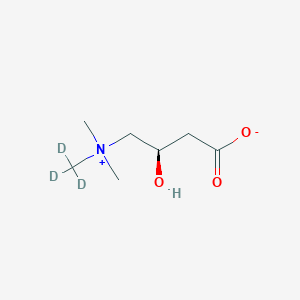
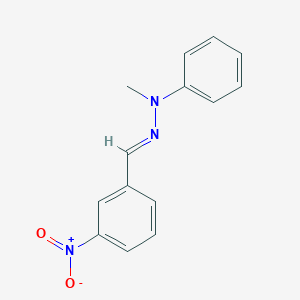

![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)
